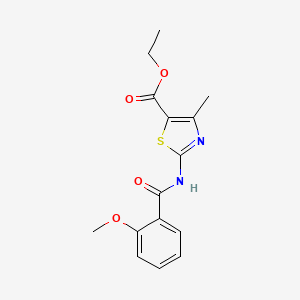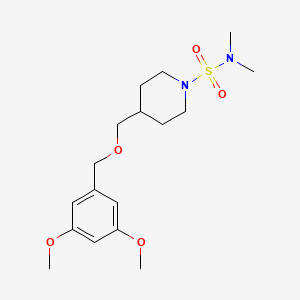![molecular formula C13H17ClN2O3S B2380133 4-[(2-甲基哌啶-1-羰基)氨基]苯磺酰氯 CAS No. 728864-65-1](/img/structure/B2380133.png)
4-[(2-甲基哌啶-1-羰基)氨基]苯磺酰氯
货号 B2380133
CAS 编号:
728864-65-1
分子量: 316.8
InChI 键: QSZJNBOKUYBCFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride” is a chemical compound with the molecular formula C13H17ClN2O3S . It has a molecular weight of 316.8 . This compound is typically used for research purposes .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 196.99°C and a predicted boiling point of approximately 501.5°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.59 .科学研究应用
合成和结构表征
- 合成和分子电子结构:该化合物已被合成并表征其晶体和分子电子结构,提供了对其立体化学特征的见解 (Rublova 等,2017)。
在振动和可见光谱分析中的应用
- 振动频率和可见光谱:已经分析了该化合物的结构和红外光谱以及可见光谱,证明了它在光谱研究中的相关性 (Dabbagh 等,2007)。
新型衍生物的开发
- 氨基酸磺酰胺衍生物:研究重点是该化合物的新的氨基酸衍生物的创建,突出了它在新型化学实体开发中的潜力 (Riabchenko 等,2020)。
化学转化和催化
- 转移氢化中的催化:该化合物已被用于合成钌配合物,该配合物已被用作转移氢化的催化剂,显示了它在催化过程中的效用 (Dayan 等,2013)。
化学反应动力学
- 动力学研究:已经对该化合物在取代反应中的动力学行为进行了研究,提供了有关其反应性的有价值的数据 (Rublova 等,2017)。
抗菌和抗氧化活性
- 抗菌和抗氧化评价:该化合物的某些衍生物显示出显着的抗菌和抗氧化活性,表明其在药物应用中的潜力 (Egbujor 等,2019)。
未来方向
属性
IUPAC Name |
4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-10-4-2-3-9-16(10)13(17)15-11-5-7-12(8-6-11)20(14,18)19/h5-8,10H,2-4,9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZJNBOKUYBCFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)
![3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide](/img/structure/B2380055.png)
![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)




![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)
![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)
![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)